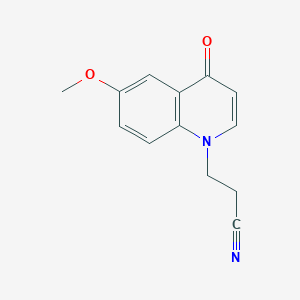
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the intermediate leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: The final step involves chlorination to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are adjusted to ensure high yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and substituted quinoline compounds.
科学的研究の応用
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
- 4-chloro-6,7-dimethoxyquinoline
- 6,7-dimethoxyquinoline
- 4-hydroxy-6,7-dimethoxyquinoline
Uniqueness
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile stands out due to its unique structural features, which confer specific chemical and biological properties
生物活性
3-(6-methoxy-4-oxoquinolin-1(4H)-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C13H13N1O3
- Molecular Weight : 231.25 g/mol
- CAS Number : 1208909-99-2
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinoline have been shown to inhibit cancer cell proliferation by disrupting microtubule dynamics, which is crucial for cell division. This mechanism is akin to that of well-known chemotherapeutic agents like nocodazole and combretastatin .
The proposed mechanism for the anticancer activity includes:
- Microtubule Depolymerization : Similar to combretastatins, these compounds target the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
- Inhibition of MMPs : Some studies suggest that compounds with a quinoline structure can inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis and angiogenesis .
Case Studies
- Study on Microtubule Dynamics : A study evaluated a series of quinoline derivatives, including those structurally related to this compound. The results demonstrated potent anti-mitotic effects in sea urchin embryos, indicating strong microtubule destabilizing activity .
- Cytotoxicity in Cancer Cell Lines : In vitro assays using A549 human lung cancer cells revealed that specific derivatives caused significant cytotoxicity through G2/M phase cell cycle arrest and altered microtubule distribution .
Comparative Analysis of Biological Activity
| Compound Name | Activity Profile | Target | Reference |
|---|---|---|---|
| This compound | Anticancer | Microtubules | |
| Combretastatin | Anticancer | Microtubules | |
| Nocodazole | Anticancer | Microtubules | |
| MMP Inhibitors | Anti-metastatic | MMPs |
Toxicological Profile
While the therapeutic potential is promising, it is essential to consider the toxicological aspects. Preliminary studies suggest that certain derivatives may exhibit nephrotoxicity mediated by transporters like hOAT3, necessitating careful evaluation during drug development .
特性
IUPAC Name |
3-(6-methoxy-4-oxoquinolin-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-10-3-4-12-11(9-10)13(16)5-8-15(12)7-2-6-14/h3-5,8-9H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHMIVORYZTTMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=CC2=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














